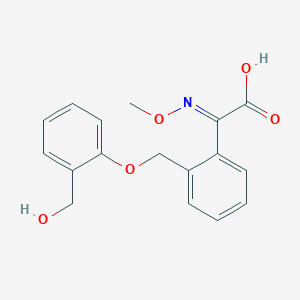

![molecular formula C15H15ClN2O3 B1434883 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1858257-22-3](/img/structure/B1434883.png)

3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione

Vue d'ensemble

Description

3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione, also known as 4-CPPD, is a cyclic organic compound belonging to the class of piperazine derivatives. It is a white crystalline solid with a molecular weight of 290.9 g/mol. 4-CPPD has a wide range of applications in scientific research, primarily in the areas of organic synthesis, drug synthesis, and medicinal chemistry. It is also used in the preparation of other piperazine derivatives.

Applications De Recherche Scientifique

Anticonvulsant Properties

A series of derivatives, including the 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione structure, have been synthesized and evaluated for their anticonvulsant properties. Notably, studies have confirmed the efficacy of these compounds in models such as the maximum electroshock seizure (MES) test, indicating their potential in managing seizure disorders. Compounds like N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione and N-[[4-(2-methoxyphenyl)-piperazin-1-yl]-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione have shown significant potency in this regard (Obniska & Zagórska, 2003).

Affinity to Serotonin Receptors

The chemical structure has been associated with compounds exhibiting affinity to serotonin receptors, such as the 5-HT1A and 5-HT2A receptors. This affinity is akin to that of aripiprazole, an atypical antipsychotic, indicating potential therapeutic applications in psychiatric disorders (Kossakowski et al., 2008).

Radiolabeling and PET Imaging

Derivatives of this chemical structure have been explored for radiolabeling and potential use in positron emission tomography (PET) imaging as 5-HT1A receptor agonists. Although initial studies indicated rapid brain uptake of the tracer, the lack of specific binding suggested limitations in clinical applications for these specific derivatives (Majo et al., 2008).

Hemostatic Activity

Compounds derived from this structure have been synthesized and evaluated for their effects on the blood coagulation system, revealing some with notable hemostatic activity and low acute toxicity. This suggests potential applications in managing bleeding disorders (Pulina et al., 2017).

Anticancer and Antituberculosis Properties

Derivatives, particularly [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have been synthesized and demonstrated significant in vitro anticancer and antituberculosis activities, presenting them as promising candidates for further pharmaceutical development (Mallikarjuna et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound interacts with its target, the D4 dopamine receptor, as a ligand . This interaction triggers a series of biochemical reactions within the cell, leading to changes in the cell’s activity, shape, or survival .

Biochemical Pathways

The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the CNS . These pathways play crucial roles in a variety of functions including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context of its use. As a ligand for the D4 dopamine receptor, it can modulate the activity of dopaminergic pathways, potentially influencing behaviors and physiological processes associated with these pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the D4 dopamine receptor may affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

Propriétés

IUPAC Name |

3-[4-(4-chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-21-15-12(13(19)14(15)20)18-8-6-17(7-9-18)11-4-2-10(16)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQVVKVOJIMSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)